molecular formula C24H20N2 B146868 N,N'-Diphenylbenzidine CAS No. 531-91-9

N,N'-Diphenylbenzidine

Cat. No. B146868
CAS RN: 531-91-9
M. Wt: 336.4 g/mol
InChI Key: FDRNXKXKFNHNCA-UHFFFAOYSA-N
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Description

N,N’-Diphenylbenzidine is an organic compound with the molecular formula C24H20N2 . It has a molecular weight of 336.43 g/mol . This compound is used as a building block in the preparation of hole-transporting materials for organic LEDs . It is also used as an indicator suitable for redox titrations, e.g., with dichromate or cerium (IV) sulfate .


Molecular Structure Analysis

The molecular structure of N,N’-Diphenylbenzidine consists of 49 bonds in total. There are 29 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 2 secondary amines (aromatic) .


Chemical Reactions Analysis

Anodic oxidation of N,N’-Diphenylbenzidine in the presence of sulfinic acids as nucleophiles via a convergent paired electrochemical process has been studied .


Physical And Chemical Properties Analysis

N,N’-Diphenylbenzidine is a solid at room temperature . The melting point range is between 245 °C and 251 °C . The compound is soluble, which allows it to be deposited in the form of thin films by inexpensive techniques .

Scientific Research Applications

Redox Indicators

N,N’-Diphenylbenzidine serves as an excellent redox indicator for titrations. It can be employed in redox reactions, such as those involving dichromate or cerium (IV) sulfate . Its color change during oxidation-reduction processes makes it valuable in analytical chemistry.

Light-Emitting Devices

Polymer materials containing N,N’-Diphenylbenzidine have been investigated for their use in organic light-emitting devices (OLEDs) . Specifically, a polymer called poly[N,N’-diphenyl-N,N’-bis(4-aminobiphenyl)-(1,1’-biphenyl)-4,4’-diamine pyromellitimide] has been explored as a hole-injecting and transporting layer in OLEDs . These devices are essential for displays and lighting technology.

Safety And Hazards

N,N’-Diphenylbenzidine should be kept away from heat and sources of ignition. Empty containers pose a fire risk, so it’s recommended to evaporate the residue under a fume hood . It’s important to avoid ingestion and inhalation, and to avoid contact with skin, eyes, or clothing . Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

4-(4-anilinophenyl)-N-phenylaniline
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InChI

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H
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InChI Key

FDRNXKXKFNHNCA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
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Molecular Formula

C24H20N2
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DSSTOX Substance ID

DTXSID0060197
Record name N,N'-Diphenylbenzidine
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Molecular Weight

336.4 g/mol
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Physical Description

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name N,N'-Diphenylbenzidine
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Product Name

N,N'-Diphenylbenzidine

CAS RN

531-91-9
Record name Diphenylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl-
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Record name N,N'-DIPHENYLBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N,N'-Diphenylbenzidine?

A1: The molecular formula of N,N'-Diphenylbenzidine is C24H20N2, and its molecular weight is 336.43 g/mol.

Q2: What spectroscopic techniques are used to characterize N,N'-Diphenylbenzidine and its derivatives?

A2: Researchers utilize various spectroscopic techniques including UV-Vis spectroscopy [, , , ], fluorescence spectroscopy [, , , ], and 129I Mössbauer spectroscopy [] to characterize N,N'-Diphenylbenzidine and its derivatives. These techniques provide valuable insights into the electronic structure, optical properties, and charge transfer characteristics of the compound.

Q3: What is the ionization potential of N,N'-Diphenylbenzidine derivatives?

A3: Electron photoemission spectra of amorphous layers of N,N'-Diphenylbenzidine derivatives indicate an ionization potential of 5.35 eV. []

Q4: Does N,N'-Diphenylbenzidine exhibit self-association?

A4: Yes, studies using (1)H NMR spectroscopy revealed that N,N'-Diphenylbenzidine exhibits self-association in solution, primarily forming noncovalent dimers. This characteristic is suggested to contribute to its enhanced stability in the liquid phase. []

Q5: How does the dipole moment of N,N'-bis(2,2-diphenylvinyl)-N,N'-diphenylbenzidine (ENA) influence its charge transport properties?

A5: ENA possesses a low dipole moment of 0.86 Debye. [] This results in a minimal dipolar contribution to the energetic disorder, leading to unexpectedly high hole mobilities in doped polymers. The energy width of the density of states (DOS) is primarily determined by van der Waals interactions. []

Q6: How does the incorporation of polystyrene (PS) affect the performance of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) as a hole-transporting layer in OLEDs?

A6: Doping polystyrene (PS) into TPD enhances the uniformity of the TPD film, leading to improved device lifetime. Atomic force microscopy (AFM) analysis confirms the improved film morphology. Devices with a 7:3 ratio of TPD to PS exhibit a fourfold increase in lifetime compared to devices with pure TPD. []

Q7: How does the thermal stability of N,N'-Diphenylbenzidine derivatives impact their use in OLEDs?

A7: N,N'-Diphenylbenzidine, particularly TPD, suffers from relatively low thermal stability. This can lead to morphological changes in the hole-transporting layer during OLED operation, impacting device performance and lifespan. [, ]

Q8: Are there any strategies to improve the thermal stability of N,N'-Diphenylbenzidine-based hole-transporting layers?

A8: Yes, research suggests incorporating LiF into α-NPD layers can enhance thermal stability in OLEDs. This modification was observed to significantly improve device stability at high temperatures (up to 170°C) without negatively impacting quantum efficiency. []

Q9: How is N,N'-Diphenylbenzidine utilized in OLEDs?

A9: N,N'-Diphenylbenzidine and its derivatives, especially TPD and α-NPD, are frequently employed as hole-transporting materials in OLEDs. [, , , , , , ] Their role is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the device.

Q10: How does the concentration of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) in polystyrene (PS) films affect amplified spontaneous emission (ASE)?

A10: Research shows that the ASE threshold and linewidth decrease with increasing TPD concentration in PS films up to 20 wt%. Beyond this concentration, these parameters remain relatively constant. [] The ASE position can be tuned within the range of 413 nm to 421 nm by adjusting the TPD concentration.

Q11: Can the thickness of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) films be used to tune the amplified spontaneous emission (ASE) wavelength?

A11: Yes, varying the thickness of TPD films between 100 nm and 200 nm allows for tuning the ASE position from 404 nm to 417 nm. The observed shifts are attributed to changes in film thickness and the shape of the photoluminescence spectrum. []

Q12: How does doping with rubrene impact the performance of an OLED using N,N'-Bis(3-methyphenyl)-N,N'-diphenylbenzidine (TPD) as the hole transport layer and 8-(quinolinolate)-aluminum(Alq) as the electron transport and host material?

A12: Doping the Alq layer with rubrene in this device structure leads to significant improvements in device efficiency and luminance. The rubrene acts as a potential well, leading to the recombination of charge carriers from quantized energy states, resulting in spectral narrowing and a blue shift in the emission peak energy. [, ]

Q13: How does the choice of anode material affect the performance of microcavity OLEDs using N,N'-di(naphthalene-l-yl)-N,N'-diphenylbenzidine (NPB) as the hole transport layer?

A13: Replacing the conventional ITO anode with a semi-transparent metallic material like gold or silver can enhance light output in microcavity OLEDs. Simulations and experimental results show that aligning the recombination region with the antinode of the standing wave within the cavity is crucial for optimal device performance. []

Q14: Does N,N'-Diphenylbenzidine have applications beyond OLEDs?

A14: While the provided research primarily focuses on OLED applications, N,N'-Diphenylbenzidine also finds use as a reagent in fiber optic chemical sensors. [, ] Its absorbance changes depending on the redox potential, making it suitable for applications like redox titration.

Q15: How is N,N'-Diphenylbenzidine immobilized for use in fiber optic sensors?

A15: N,N'-Diphenylbenzidine can be immobilized within the pores of polymer track membranes (PTMs), such as those made from poly(ethylene terephthalate). These membranes can be further coated with poly(vinyl chloride) to enhance reagent retention and sensor performance. [, ]

Q16: How does gamma-cyclodextrin (γ-CD) interact with N,N'-diphenylbenzidine (DPB)?

A16: In aqueous solutions, γ-CD forms nanotubes induced by the presence of DPB. These nanotubes can incorporate up to 16 γ-CD units and are stabilized by hydrogen bonding between adjacent cyclodextrin molecules. [] Dynamic light scattering (DLS) and fluorescence anisotropy measurements confirm the formation and stability of these nanotubes.

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